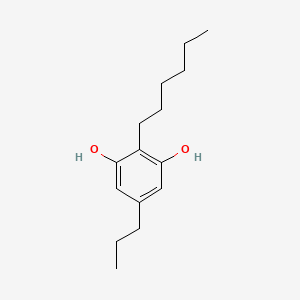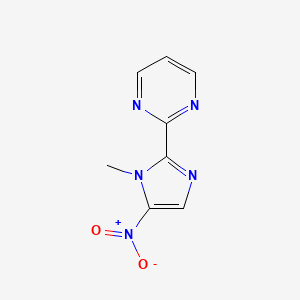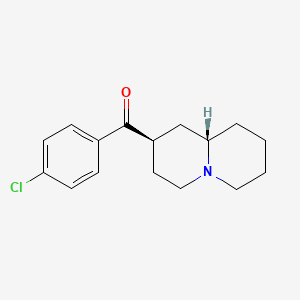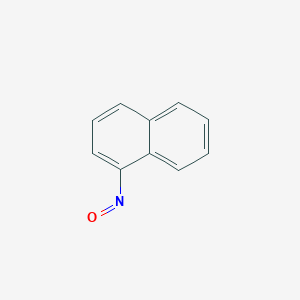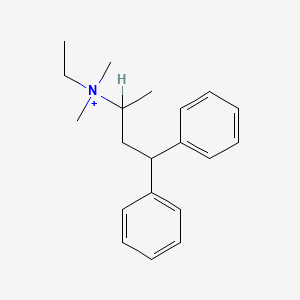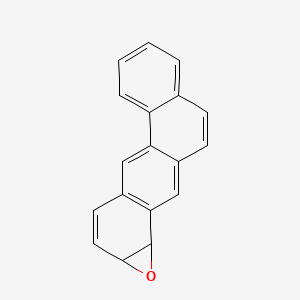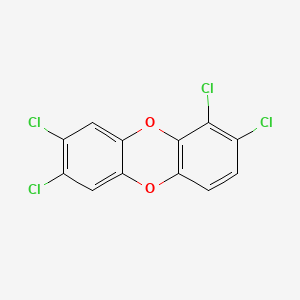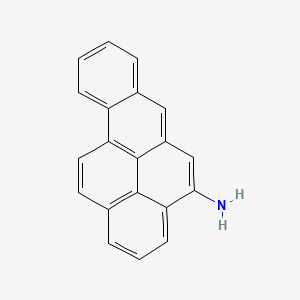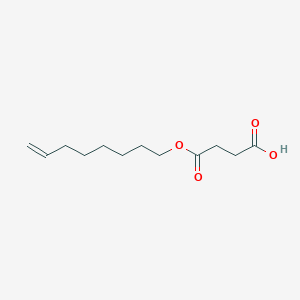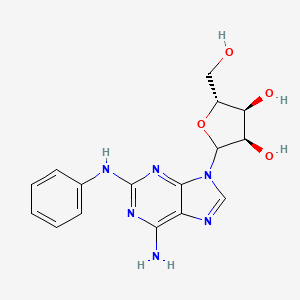![molecular formula C12H17N3O B1206379 4-[(methylhydrazinylidene)methyl]-N-propan-2-ylbenzamide CAS No. 20566-17-0](/img/structure/B1206379.png)
4-[(methylhydrazinylidene)methyl]-N-propan-2-ylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(Methylhydrazinylidene)methyl]-N-propan-2-ylbenzamide is an organic compound with the molecular formula C12H17N3O This compound features a benzamide core substituted with a methylhydrazinylidene group and an isopropyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(methylhydrazinylidene)methyl]-N-propan-2-ylbenzamide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the benzamide derivative, which is then functionalized with the methylhydrazinylidene group.
Reaction Conditions: The reaction usually requires a controlled environment with specific temperatures and pH levels to ensure the correct formation of the desired product. Common solvents used include ethanol or methanol, and catalysts such as palladium on carbon may be employed to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes:
Batch Reactors: Utilizing large batch reactors to handle the increased volume of reactants.
Continuous Flow Systems: Implementing continuous flow systems to improve efficiency and yield.
Purification: Employing techniques such as crystallization, distillation, or chromatography to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-[(Methylhydrazinylidene)methyl]-N-propan-2-ylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry
In chemistry, 4-[(methylhydrazinylidene)methyl]-N-propan-2-ylbenzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound may be investigated for its potential interactions with biological macromolecules. Studies could focus on its binding affinity to proteins or its role as an enzyme inhibitor.
Medicine
In medicine, this compound might be explored for its therapeutic potential. Researchers could study its effects on cellular pathways and its potential as a drug candidate for treating various diseases.
Industry
In industrial applications, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 4-[(methylhydrazinylidene)methyl]-N-propan-2-ylbenzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and physiological responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-[(Methylhydrazinylidene)methyl]benzoic acid
- 4-[(Methylhydrazinylidene)methyl]-N-methylbenzamide
- 4-[(Methylhydrazinylidene)methyl]-N-ethylbenzamide
Uniqueness
4-[(Methylhydrazinylidene)methyl]-N-propan-2-ylbenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
By understanding the synthesis, reactions, applications, and mechanisms of action of this compound, researchers can better utilize this compound in various scientific and industrial fields.
Propriétés
Numéro CAS |
20566-17-0 |
|---|---|
Formule moléculaire |
C12H17N3O |
Poids moléculaire |
219.28 g/mol |
Nom IUPAC |
4-[(methylhydrazinylidene)methyl]-N-propan-2-ylbenzamide |
InChI |
InChI=1S/C12H17N3O/c1-9(2)15-12(16)11-6-4-10(5-7-11)8-14-13-3/h4-9,13H,1-3H3,(H,15,16) |
Clé InChI |
ZKXUJSSMXLQPIK-UHFFFAOYSA-N |
SMILES |
CC(C)NC(=O)C1=CC=C(C=C1)C=NNC |
SMILES canonique |
CC(C)NC(=O)C1=CC=C(C=C1)C=NNC |
Synonymes |
HYO-procarbazine N-isopropyl-alpha-(2-methylhydrazino)-4-toluamide N-isopropyl-alpha-(2-methylhydrazo)-4-toluamide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



